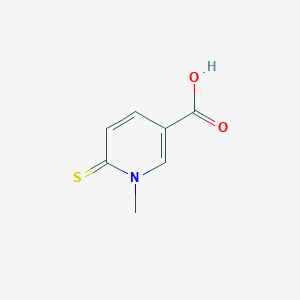
1-Methyl-6-sulfanylpyridinium-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-sulfanylpyridinium-3-carboxylate (MSPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSPC is a pyridinium derivative that is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is not fully understood. However, research has suggested that 1-Methyl-6-sulfanylpyridinium-3-carboxylate exerts its effects through the inhibition of certain enzymes and the modulation of cellular signaling pathways. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit unique biochemical and physiological effects. Research has suggested that 1-Methyl-6-sulfanylpyridinium-3-carboxylate has antioxidant and antimicrobial properties. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has also been found to modulate the activity of certain neurotransmitters, which may have implications for its potential use as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is its ease of synthesis and purification. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments, which may have important implications for its use in the oil and gas industry. However, one of the limitations of 1-Methyl-6-sulfanylpyridinium-3-carboxylate is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-Methyl-6-sulfanylpyridinium-3-carboxylate. One potential area of research involves its use as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-6-sulfanylpyridinium-3-carboxylate and its potential applications in various scientific fields. Furthermore, research is needed to develop new synthesis methods for 1-Methyl-6-sulfanylpyridinium-3-carboxylate that may improve its solubility and increase its potential applications.
In conclusion, 1-Methyl-6-sulfanylpyridinium-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 1-Methyl-6-sulfanylpyridinium-3-carboxylate involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea, and it has been found to exhibit unique biochemical and physiological effects. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been extensively studied for its potential applications in various scientific fields, including its use as a corrosion inhibitor, antioxidant, antimicrobial agent, and antitumor agent. While 1-Methyl-6-sulfanylpyridinium-3-carboxylate has several advantages, such as its ease of synthesis and purification, limitations such as its limited solubility in water must be taken into consideration. Finally, there are several future directions for research on 1-Methyl-6-sulfanylpyridinium-3-carboxylate, including its use as a therapeutic agent for neurological disorders and the development of new synthesis methods that may improve its solubility and increase its potential applications.
Métodos De Síntesis
1-Methyl-6-sulfanylpyridinium-3-carboxylate is synthesized through a specific method that involves the reaction of 1-methyl-6-chloropyridine-3-carboxylic acid with thiourea. The reaction leads to the formation of 1-Methyl-6-sulfanylpyridinium-3-carboxylate, which is then purified through recrystallization. This synthesis method has been widely used to produce 1-Methyl-6-sulfanylpyridinium-3-carboxylate in the laboratory setting.
Aplicaciones Científicas De Investigación
1-Methyl-6-sulfanylpyridinium-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research involves its use as a corrosion inhibitor in the oil and gas industry. 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been found to exhibit excellent inhibitory properties against the corrosion of carbon steel in acidic environments. Additionally, 1-Methyl-6-sulfanylpyridinium-3-carboxylate has been studied for its potential use as an antioxidant, antimicrobial agent, and antitumor agent.
Propiedades
Nombre del producto |
1-Methyl-6-sulfanylpyridinium-3-carboxylate |
|---|---|
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
1-methyl-6-sulfanylidenepyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-4-5(7(9)10)2-3-6(8)11/h2-4H,1H3,(H,9,10) |
Clave InChI |
ROBABHWFPHHGHX-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=S)C(=O)O |
SMILES canónico |
CN1C=C(C=CC1=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{3-[(4-Methyl-1-piperazinyl)sulfonyl]-2-pyridinyl}-1-piperazinyl)ethanol](/img/structure/B215085.png)
![6-[(2-Oxopropyl)sulfanyl]nicotinic acid](/img/structure/B215091.png)
![Methyl 2-[(2-oxo-2-phenylethyl)sulfanyl]isonicotinate](/img/structure/B215092.png)
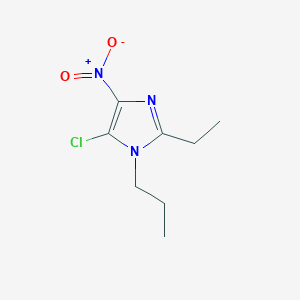
![N-methyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215095.png)
![Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate](/img/structure/B215097.png)
![2-[1-(4-Chlorophenyl)propyl]malonic acid](/img/structure/B215098.png)
![[(E)-4-(tert-butylamino)-4-oxobut-2-en-2-yl] 2-amino-5-chlorobenzoate](/img/structure/B215099.png)
![Methyl 6-[(2-oxo-2-phenylethyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B215100.png)
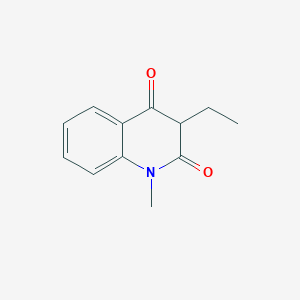
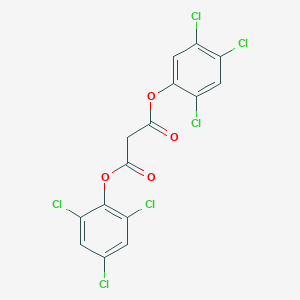
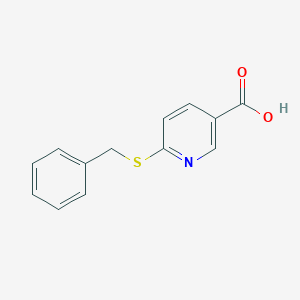
![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)